{2,6-dichloro-4-[(E)-{2,4,6-trioxo-1-[4-(propan-2-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-DICHLORO-4-{[(5E)-2,4,6-TRIOXO-1-[4-(PROPAN-2-YL)PHENYL]-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chlorinated phenyl rings, diazinane, and phenoxy acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-DICHLORO-4-{[(5E)-2,4,6-TRIOXO-1-[4-(PROPAN-2-YL)PHENYL]-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps, starting with the preparation of the core diazinane structure, followed by the introduction of the chlorinated phenyl rings and the phenoxy acetic acid moiety. Common reagents used in these steps include chlorinating agents, acylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings and the diazinane moiety.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl groups to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(2,6-DICHLORO-4-{[(5E)-2,4,6-TRIOXO-1-[4-(PROPAN-2-YL)PHENYL]-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,6-DICHLORO-4-{[(5E)-2,4,6-TRIOXO-1-[4-(PROPAN-2-YL)PHENYL]-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
2,6-Dichlorophenoxyacetic acid: A simpler analog with similar phenoxy acetic acid structure but lacking the diazinane moiety.
4-(2,6-Dichlorophenyl)-1,3-dioxolan-2-one: Contains a similar chlorinated phenyl ring but with a different core structure.
2-(2,6-Dichlorophenyl)-1,3-dioxane: Another analog with a similar chlorinated phenyl ring but different overall structure.
Uniqueness: The uniqueness of 2-(2,6-DICHLORO-4-{[(5E)-2,4,6-TRIOXO-1-[4-(PROPAN-2-YL)PHENYL]-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID lies in its complex structure, which combines multiple functional groups and allows for diverse chemical reactivity and biological interactions
Properties
Molecular Formula |
C22H18Cl2N2O6 |
---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
2-[2,6-dichloro-4-[(E)-[2,4,6-trioxo-1-(4-propan-2-ylphenyl)-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C22H18Cl2N2O6/c1-11(2)13-3-5-14(6-4-13)26-21(30)15(20(29)25-22(26)31)7-12-8-16(23)19(17(24)9-12)32-10-18(27)28/h3-9,11H,10H2,1-2H3,(H,27,28)(H,25,29,31)/b15-7+ |
InChI Key |
NSRSKRPWSRSHFK-VIZOYTHASA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)/C(=O)NC2=O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.